Comprehensive Technical Guide on Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate: Structure, Synthesis, and Applications
Comprehensive Technical Guide on Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate: Structure, Synthesis, and Applications
Executive Summary
Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate (CAS: 939807-31-5) is a densely functionalized heterocyclic building block of significant interest in advanced medicinal chemistry and agrochemical development[1]. Characterized by its unique substitution pattern—featuring two halogens, a cyano group, and an ester moiety on a pyrrole core—this compound serves as a highly versatile intermediate. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and a self-validating synthetic methodology designed for high-yield, regioselective production.
Physicochemical Profiling
Understanding the fundamental properties of this pyrrole derivative is critical for predicting its behavior in both synthetic workflows and biological systems. The high density of electron-withdrawing groups (EWGs) significantly alters the standard electronic profile of the pyrrole ring.
Table 1: Core Physicochemical and Structural Data
| Property | Value |
| Chemical Name | Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate |
| CAS Number | 939807-31-5[2] |
| Molecular Formula | C₇H₄Br₂N₂O₂[3] |
| Molecular Weight | 307.93 g/mol [3] |
| SMILES Code | O=C(C1=C(Br)NC(C#N)=C1Br)OC[3] |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) |
| Hydrogen Bond Acceptors | 4 (Nitrile N, Ester O atoms) |
Structural & Mechanistic Insights
Unsubstituted pyrrole is an electron-rich, highly reactive aromatic system prone to rapid oxidation and polymerization. However, the introduction of the C3-carboxylate, C5-cyano, and C2/C4-dibromo substituents in methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate completely inverts this electronic paradigm[4].
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Electronic Deactivation: The synergistic electron-withdrawing effect of the cyano (-CN) and ester (-COOCH₃) groups depletes the π-electron density of the ring. This renders the core exceptionally stable against oxidative degradation.
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N-H Acidity: The withdrawal of electron density significantly increases the acidity of the pyrrole N-H bond, allowing for facile deprotonation and subsequent N-alkylation under mild basic conditions.
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Orthogonal Reactivity: The C2 and C4 bromines provide distinct topological vectors for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille couplings). The C2 bromine, being adjacent to the N-H, exhibits different oxidative addition kinetics compared to the C4 bromine, enabling sequential, site-selective functionalization[4].
De Novo Synthesis & Self-Validating Methodologies
Pathway Rationale
The synthesis of highly substituted pyrroles requires strict control over regioselectivity. Direct cyanation of a pyrrole ring is thermodynamically unfavorable. Therefore, the established causality-driven approach relies on the exhaustive bromination of 1H-pyrrole-3-carboxylic acid, followed by regioselective transition-metal-catalyzed cyanation at the α-position (C5), and concluding with Fischer esterification[1].
The C5 position (α to the nitrogen) is significantly more activated toward oxidative addition by palladium or copper catalysts than the C2 or C4 positions. Furthermore, C5 is less sterically hindered than C2 (which is adjacent to the bulky C3-carboxylic acid), ensuring high regioselectivity during the cyanation step.
Synthetic pathway for methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate.
Step-by-Step Protocol (Self-Validating System)
Step 1: Electrophilic Bromination
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Procedure: Dissolve 1H-pyrrole-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C. Add N-Bromosuccinimide (NBS, 3.1 eq) portion-wise over 30 minutes.
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Causality: NBS is utilized instead of Br₂ gas to prevent over-oxidation and allow precise stoichiometric control. DMF stabilizes the bromonium ion intermediate, facilitating exhaustive bromination.
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System Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and a single [M-H]⁻ peak corresponding to the tribrominated species (m/z ~346) dominates.
Step 2: Regioselective Cyanation
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Procedure: Charge a Schlenk flask with 2,4,5-tribromo-1H-pyrrole-3-carboxylic acid (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous DMF. Heat to 100 °C for 16 hours under argon.
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Causality: While classical Rosenmund-von Braun (CuCN) conditions work[1], palladium-catalyzed cyanation with Zn(CN)₂ prevents the formation of highly toxic free cyanide gas and provides superior C5 regioselectivity due to the lower activation energy of oxidative addition at the unhindered α-position[5].
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System Validation (IPC): Quench an aliquot in water and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) must show a clean conversion to a lower R_f spot. LC-MS confirms the displacement of one bromine with a cyanide group ([M-H]⁻ at m/z ~293).
Step 3: Fischer Esterification
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Procedure: Suspend the cyanated intermediate in anhydrous methanol (0.5 M). Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 24 hours.
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Causality: The profound electron-withdrawing nature of the cyano and bromo groups drastically reduces the nucleophilicity of the carboxylic acid, necessitating extended reflux times to drive the equilibrium toward the ester.
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System Validation (IPC): Analyze via FT-IR and ¹H NMR. The protocol is validated by the disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹) and the emergence of a sharp ester carbonyl peak (~1720 cm⁻¹), alongside a new methyl singlet at ~3.8 ppm in the NMR spectrum.
Reaction Optimization Data
Table 2: Optimization of the Regioselective Cyanation Step
| Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Regioselectivity (C5:C2) | Isolated Yield (%) |
| CuCN (1.1 eq) | DMF | 120 | 12 | 85:15 | 62 |
| CuCN (1.5 eq) | NMP | 150 | 8 | 92:8 | 78 |
| Zn(CN)₂, Pd(PPh₃)₄ | DMF | 100 | 16 | 98:2 | 85 |
Advanced Applications in Medicinal Chemistry
The structural architecture of methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate is explicitly designed for divergent synthesis in drug discovery and material sciences. By leveraging the orthogonal reactivity of its functional groups, researchers can rapidly generate libraries of complex molecules[1].
Functionalization pathways and downstream applications of the pyrrole core.
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Oncology (Kinase Inhibitors): The pyrrole N-H acts as a critical hydrogen-bond donor to the hinge region of kinases. Arylation at C2/C4 via Suzuki coupling allows the molecule to probe deep hydrophobic pockets[4].
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Agrochemicals: N-alkylation combined with the robust, halogenated framework yields compounds highly resistant to environmental degradation, ideal for next-generation fungicides[1].
References
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EvitaChem. "methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate". EvitaChem Product Database. 1
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BLDpharm. "939807-31-5|Methyl 2,4-dibromo-5-cyano-1H-pyrrole-3-carboxylate". BLDpharm Chemical Catalog. 3
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PMC - NIH. "Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles". National Institutes of Health. 4
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ACS Publications. "Synthesis of Pyrroles by Consecutive Multicomponent Reaction/[4 + 1] Cycloaddition of α-Iminonitriles with Isocyanides". Organic Letters. 5
